REACTION_CXSMILES
|
O=[C:2]([C:8]1[CH:13]=[CH:12][C:11]([S:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6]>Cl>[C:15]1([S:14][C:11]2[CH:10]=[CH:9][C:8]([CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[CH:13][CH:12]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)O)C1=CC=C(C=C1)SC1=CC=CC=C1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
This mixture was shaken vigorously for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Powdered Zinc (66 g) was washed with 2% HCl
|
Type
|
ADDITION
|
Details
|
added to a solution of HgCl2 (6 g) in 50 mL of 6M HCl
|
Type
|
CUSTOM
|
Details
|
excess liquid was decanted
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 5 days
|
Duration
|
5 d
|
Type
|
CUSTOM
|
Details
|
The mixture was then decanted
|
Type
|
CUSTOM
|
Details
|
to remove excess HCl
|
Type
|
CUSTOM
|
Details
|
quenched by addition of 250 mL water
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted three times with 100 mL of EtOAc
|
Type
|
CUSTOM
|
Details
|
the combined organic layers were dried under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC1=CC=C(C=C1)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.4 mmol | |
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |